![molecular formula C24H26N2O B2929975 2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone CAS No. 306979-90-8](/img/structure/B2929975.png)
2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone
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Description
2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone, also known as TBN-PA-01, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure and properties make it a valuable tool for researchers in different fields.
Scientific Research Applications
Myocardial Perfusion Imaging with PET : A study by Mou et al. (2012) focused on synthesizing and evaluating 18F-labeled pyridaben analogs, including compounds similar to 2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone, as potential myocardial perfusion imaging (MPI) agents using PET. These compounds demonstrated high heart uptake and low background uptake in animal models, making them promising candidates for MPI agents (Mou et al., 2012).
Anticancer Activity Evaluation : Mehvish and Kumar (2022) synthesized a new series of 3(2H)-one pyridazinone derivatives with potential antioxidant activity. These compounds demonstrated potent antioxidant effects, suggesting their relevance in anticancer research (Mehvish & Kumar, 2022).
Antihypertensive Activity : Bergmann and Gericke (1990) synthesized and evaluated the antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans, which are related compounds. They investigated the influence of substituents on the pyridone ring on activity, showing that these compounds can be effective as potassium channel activators and have potential in treating hypertension (Bergmann & Gericke, 1990).
Antitumor Activity : Qin et al. (2020) focused on synthesizing novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety. Their study found that these compounds showed significant inhibitory activity against specific cancer cell lines, indicating potential for antitumor applications (Qin et al., 2020).
Synthesis and Reactions for Biological Activity : Abubshait (2007) conducted a study involving the reaction of certain acids with indole to produce pyridazinone derivatives, which were then tested for antibacterial activity. This research highlights the potential of pyridazinone derivatives in developing new antibacterial agents (Abubshait, 2007).
properties
IUPAC Name |
2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-18-5-7-19(8-6-18)11-14-22-15-16-23(27)26(25-22)17-20-9-12-21(13-10-20)24(2,3)4/h5-16H,17H2,1-4H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXPUTYYIUZYNO-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Tert-butyl)benzyl)-6-(4-methylstyryl)-3(2H)-pyridazinone |
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